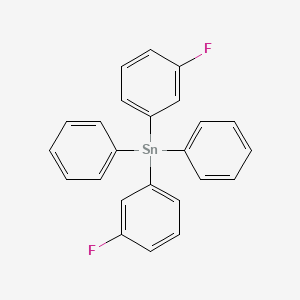
Bis(3-fluorophenyl)(diphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-fluorophenyl)(diphenyl)stannane: is an organotin compound characterized by the presence of two 3-fluorophenyl groups and two phenyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-fluorophenyl)(diphenyl)stannane typically involves the stannylation or C-Sn coupling reactions. One common method is the reaction of 3-fluorophenylmagnesium bromide with diphenyltin dichloride under an inert atmosphere. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the organotin compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation reactions using automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-fluorophenyl)(diphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The phenyl or fluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Applications De Recherche Scientifique
Chemistry: Bis(3-fluorophenyl)(diphenyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their biological activity. They exhibit antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. Its unique chemical properties make it valuable in the development of advanced materials .
Mécanisme D'action
The mechanism of action of bis(3-fluorophenyl)(diphenyl)stannane involves its interaction with molecular targets through the tin center. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The fluorophenyl groups enhance the compound’s reactivity and stability, making it effective in various chemical processes .
Comparaison Avec Des Composés Similaires
Triphenyltin chloride: Another organotin compound with three phenyl groups attached to the tin atom.
Bis(4-fluorophenyl)(diphenyl)stannane: Similar structure but with 4-fluorophenyl groups instead of 3-fluorophenyl groups.
Uniqueness: Bis(3-fluorophenyl)(diphenyl)stannane is unique due to the presence of 3-fluorophenyl groups, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
62942-27-2 |
|---|---|
Formule moléculaire |
C24H18F2Sn |
Poids moléculaire |
463.1 g/mol |
Nom IUPAC |
bis(3-fluorophenyl)-diphenylstannane |
InChI |
InChI=1S/2C6H4F.2C6H5.Sn/c2*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h2*1-2,4-5H;2*1-5H; |
Clé InChI |
SMCVBBHIAHRPHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


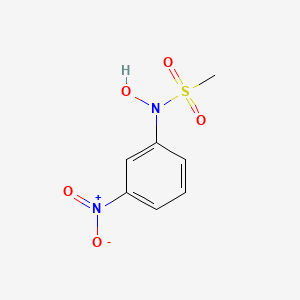
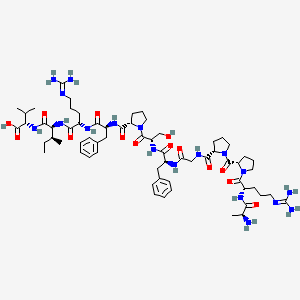
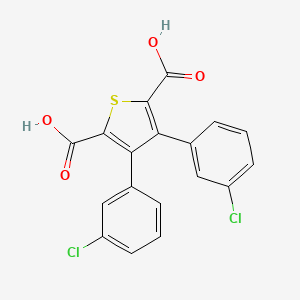
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
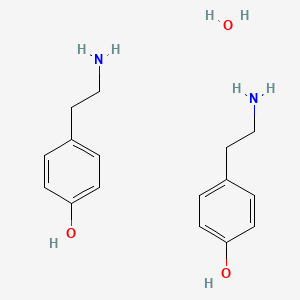
![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
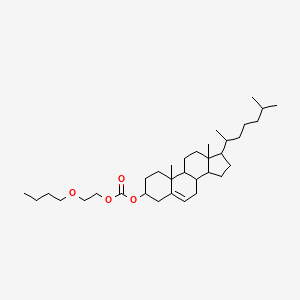
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)
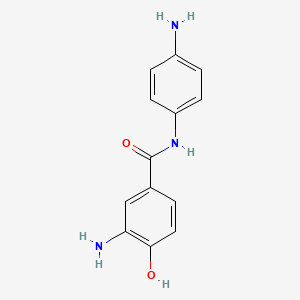

![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
